molecular formula C15H26O3 B013459 Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester CAS No. 158474-72-7

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester

Cat. No. B013459
M. Wt: 254.36 g/mol
InChI Key: IPDFPNNPBMREIF-CHWSQXEVSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentane-based compounds involves various strategies, including ring-closing metathesis, CuX(2)-mediated cyclization, and photochemical reactions. For instance, cyclopentane derivatives have been synthesized through ring-closing metathesis-based strategies, offering a diastereoselective approach using readily available starting materials like L-serine (Xin Cong et al., 2006). Additionally, CuX(2)-mediated cyclization of cyclopropylideneacetic acids and esters has been employed to obtain 4-substituted 2(5H)-furanones and 3,4-substituted 5,6-dihydro-2H-pyran-2-ones in moderate to good yields, showcasing the versatility of cyclization reactions in synthesizing cyclopentane-based compounds (Xian Huang* & Hongwei Zhou, 2002).

Molecular Structure Analysis

The molecular structure of cyclopentaneacetic acid derivatives significantly influences their chemical behavior and potential applications. Research on similar compounds, like methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate, provides insights into the structural aspects of these molecules, highlighting the importance of the cyclopentanone or cyclopentenone ring with various substituents for their activity and properties (J. Scognamiglio et al., 2012).

Scientific Research Applications

1. Kinetics and Mechanism Studies

Research on similar compounds like cyclopentolate hydrochloride has focused on understanding their degradation kinetics and mechanisms in various conditions. For instance, the degradation of cyclopentolate in alkaline solutions follows first-order kinetics, with rapid degradation at higher pH levels. This study provides insights into the stability and degradation pathways of similar cyclopentanoid esters (Roy, 1995).

2. Fragrance Material Review

Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate, a related compound, has been reviewed for its use as a fragrance ingredient. The review includes detailed toxicology and dermatology papers, emphasizing its application in the fragrance industry (Scognamiglio et al., 2012).

3. Chemical Synthesis and Potential Carcinogenicity

Studies on cyclopenta(a)phenanthrenes have involved the synthesis and analysis of similar compounds. This research contributes to the understanding of the potential carcinogenicity and chemical properties of these compounds (Coombs & Bhatt, 1973).

4. Insect Attractant Properties

Research into compounds like propyl cyclohexaneacetate, which shares structural similarities, has shown effectiveness as an attractant to insects like the German cockroach. Such studies highlight the potential application of similar compounds in pest control (Sugawara et al., 1976).

5. Pharmaceutical and Chemical Analysis

Studies have examined the oxidative ozonolysis of related esters, leading to the identification of major products. This research is significant for pharmaceutical and chemical analysis, offering insights into the behavior of similar compounds under oxidative conditions (Sih & Graber, 1978).

6. Catalytic Synthesis Applications

Investigations into the oxidation of 2-substituted cycloalkanones have shown that these reactions can produce alkyl esters of oxo acids, indicating potential applications in catalytic synthesis and chemical manufacturing (He & Horiuchi, 1999).

Safety And Hazards

While this compound is generally considered safe for use in perfumery and cosmetics, it is essential to follow safety guidelines. Avoid direct skin contact and inhalation of concentrated vapors. Always handle it in a well-ventilated area. Consult safety data sheets (SDS) for specific handling precautions .

Future Directions

: NIST Chemistry WebBook : ChemicalBook : ChemBK : FujiFilm Wako Pure Chemical Corporation

properties

IUPAC Name

propyl 2-(3-oxo-2-pentylcyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDFPNNPBMREIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870056
Record name Propyl (3-oxo-2-pentylcyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester

CAS RN

158474-72-7
Record name Propyl 3-oxo-2-pentylcyclopentaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158474-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl (3-oxo-2-pentylcyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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